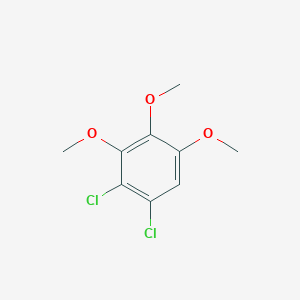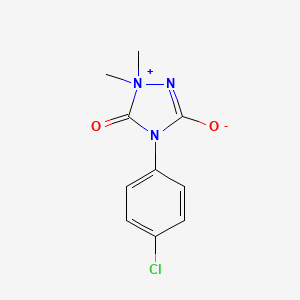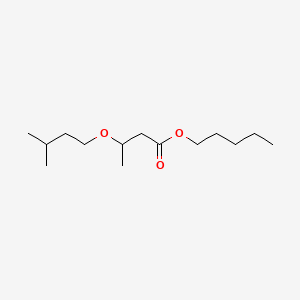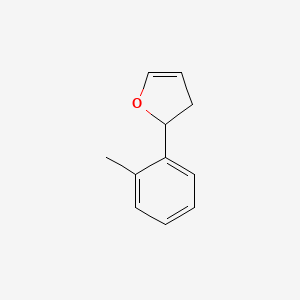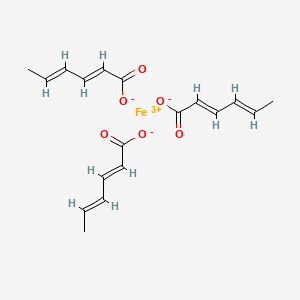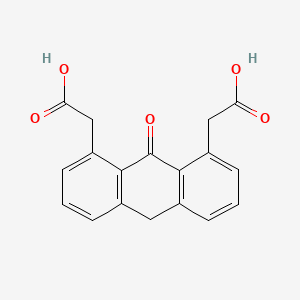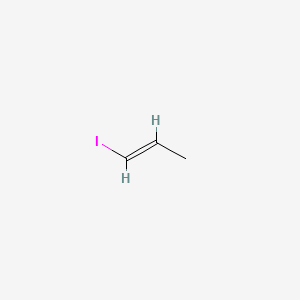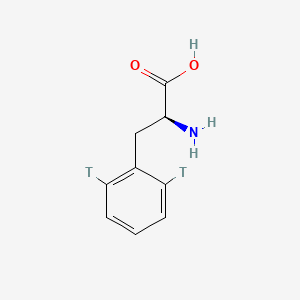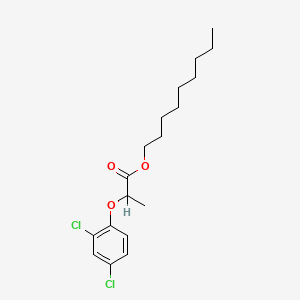
(2-Hydroxyethyl)octadecylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxyethyl)octadecylammonium chloride is a quaternary ammonium compound with the molecular formula C20H44ClNO and a molecular weight of 350.02246 . It is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)octadecylammonium chloride typically involves the reaction of octadecylamine with ethylene oxide, followed by quaternization with hydrochloric acid. The reaction conditions usually require a controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hydroxyethyl)octadecylammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce secondary amines .
Wissenschaftliche Forschungsanwendungen
(2-Hydroxyethyl)octadecylammonium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments as a stabilizing agent.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.
Wirkmechanismus
The mechanism of action of (2-Hydroxyethyl)octadecylammonium chloride involves its interaction with cell membranes and proteins. It can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. The compound also interacts with proteins, altering their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium chloride: A shorter-chain analogue with similar applications.
Benzalkonium chloride: Widely used as a disinfectant and preservative.
Uniqueness
(2-Hydroxyethyl)octadecylammonium chloride is unique due to its specific combination of a long hydrophobic tail and a hydrophilic head, which provides excellent surfactant properties. This makes it particularly effective in applications requiring strong emulsification and stabilization .
Eigenschaften
CAS-Nummer |
94313-61-8 |
|---|---|
Molekularformel |
C20H43ClNO- |
Molekulargewicht |
349.0 g/mol |
IUPAC-Name |
2-(octadecylamino)ethanol;chloride |
InChI |
InChI=1S/C20H43NO.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20-22;/h21-22H,2-20H2,1H3;1H/p-1 |
InChI-Schlüssel |
ZHBKZXHOXKFVFY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNCCO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


